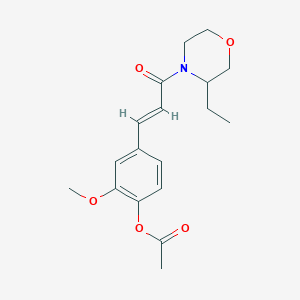
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate, also known as E-64, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes. E-64 is a synthetic compound that was first synthesized in 1982 by researchers at the University of Tokyo. Since then, it has been extensively used in biochemical and physiological research.
Wirkmechanismus
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a reversible inhibitor, which means that it can be removed from the enzyme by reducing agents such as dithiothreitol.
Biochemische Und Physiologische Effekte
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage in various diseases such as arthritis and cancer. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has also been shown to inhibit the processing of antigens by dendritic cells, which can lead to the prevention of autoimmune diseases. In addition, Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. Another advantage of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its reversible inhibition, which allows for the removal of the inhibitor from the enzyme. However, one limitation of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potential toxicity to cells at high concentrations. This can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in scientific research. One area of interest is the development of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate derivatives that are more potent and specific for certain cysteine proteases. Another area of interest is the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in combination with other inhibitors to target multiple cysteine proteases simultaneously. Finally, the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in animal models of disease could provide valuable insights into the role of cysteine proteases in various pathological processes.
Synthesemethoden
The synthesis of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate involves the condensation of 4-hydroxy-3-methoxycinnamic acid with 3-ethylmorpholine in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate. The chemical structure of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate is shown below:
Wissenschaftliche Forschungsanwendungen
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been extensively used in scientific research to study the role of cysteine proteases in these processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.
Eigenschaften
CAS-Nummer |
19856-74-7 |
|---|---|
Produktname |
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[4-[(E)-3-(3-ethylmorpholin-4-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H23NO5/c1-4-15-12-23-10-9-19(15)18(21)8-6-14-5-7-16(24-13(2)20)17(11-14)22-3/h5-8,11,15H,4,9-10,12H2,1-3H3/b8-6+ |
InChI-Schlüssel |
KDPYTBIWOISQHR-SOFGYWHQSA-N |
Isomerische SMILES |
CCC1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Kanonische SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Synonyme |
3-Ethyl-4-(4-acetoxy-3-methoxycinnamoyl)morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



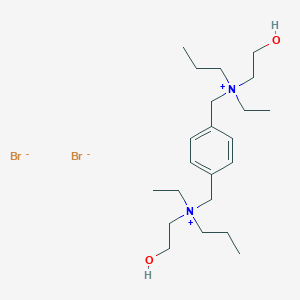
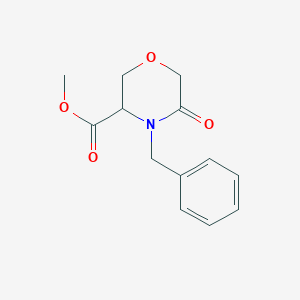
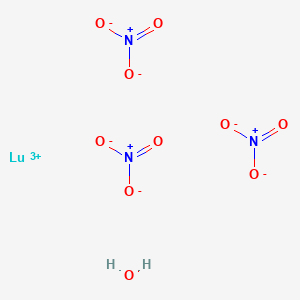
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
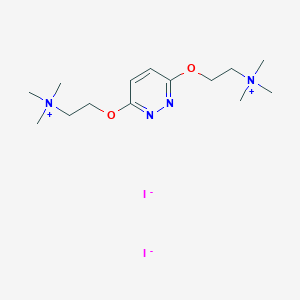
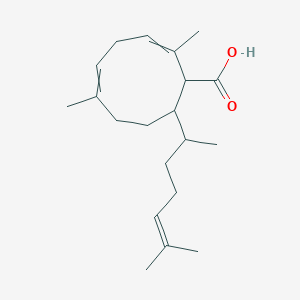
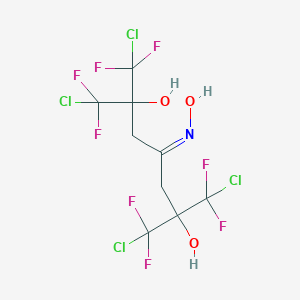
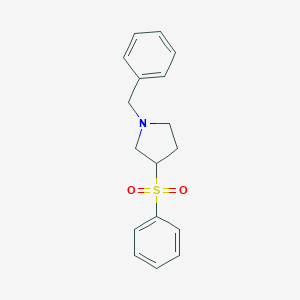
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
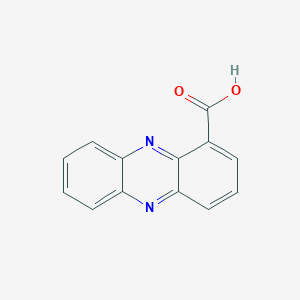
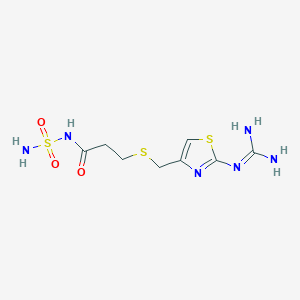
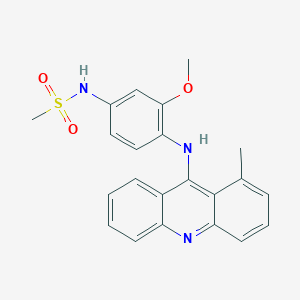
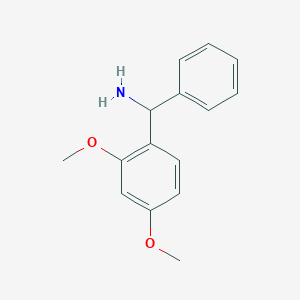
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)